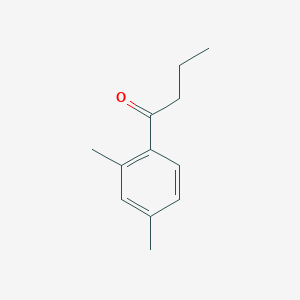

![molecular formula C17H18N6O5 B2537857 ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 847387-11-5](/img/structure/B2537857.png)

ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . These compounds are characterized by a triazole ring fused with a pyrimidine ring. They have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and antiviral activities .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectra would show signals corresponding to the various types of protons present in the molecule . Similarly, the 13C NMR spectra would provide information about the different types of carbon atoms present .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its functional groups and the reaction conditions. As a triazolopyrimidine derivative, it could potentially undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus, while its infrared (IR) spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound has shown promise in cancer research. Computational studies using molecular docking and MD simulations suggest that it may inhibit breast cancer growth through ERα inhibition. Specifically, the title compound exhibits a more negative binding free energy than tamoxifen, a known anticancer drug . Further investigations could explore its potential as an anticancer agent candidate.

Organic Synthesis

The synthesis of this compound involves a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirm its structure. Researchers have successfully combined chalcone and salicylate moieties to create this hybrid compound . Understanding its synthetic pathways and reactivity can aid in designing related compounds.

Calcium Channel Antagonists

An intermediate compound derived from ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has been investigated as a novel calcium channel antagonist. This research highlights the compound’s potential in modulating calcium channels, which play crucial roles in various physiological processes .

Energetic Materials

Researchers have synthesized energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. While not directly related to the title compound, this work demonstrates the versatility of triazolo-based compounds in various applications, including explosives and propellants .

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-4-6-12(27-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICCDRELDMHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)

![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)